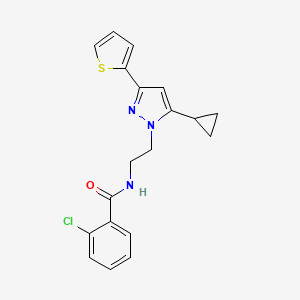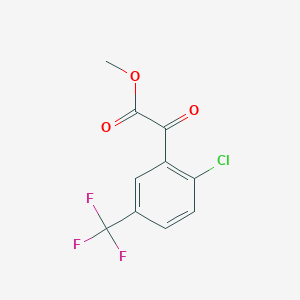
Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a trifluoromethyl group, a chloro group, and an ester functional group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate typically involves the esterification of 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the mixture of the acid and methanol for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The product is then purified by distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed
Nucleophilic substitution: Substituted phenyl esters.
Reduction: Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-hydroxyacetate.
Hydrolysis: 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetic acid and methanol.
Scientific Research Applications
Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Agrochemicals: It serves as a precursor for the synthesis of herbicides and insecticides.
Materials Science: The compound is used in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in inflammatory pathways. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to interact more effectively with biological membranes and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chloro-4-(trifluoromethyl)phenyl)-2-oxoacetate
- Methyl 2-(2-chloro-6-(trifluoromethyl)phenyl)-2-oxoacetate
- Methyl 2-(2-bromo-5-(trifluoromethyl)phenyl)-2-oxoacetate
Uniqueness
Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring, which can significantly influence its reactivity and interaction with other molecules. The trifluoromethyl group imparts high electronegativity and lipophilicity, making the compound more stable and enhancing its biological activity compared to similar compounds without this group.
Properties
IUPAC Name |
methyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O3/c1-17-9(16)8(15)6-4-5(10(12,13)14)2-3-7(6)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBSKJWDWCFLQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2414121.png)
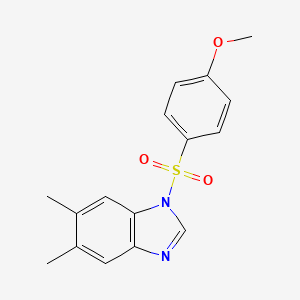
![7-ethyl-3,4,9-trimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2414124.png)
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2414125.png)
![N-(1,3-Benzodioxol-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2414127.png)
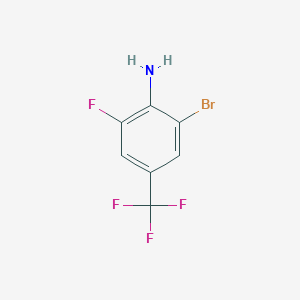

![(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2414134.png)
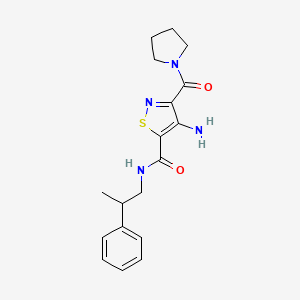
![4-chloro-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2414138.png)
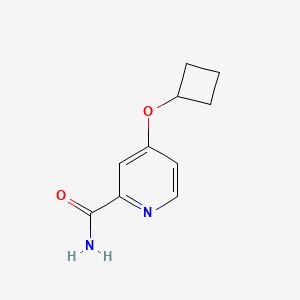

![(3E)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2414142.png)
